2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

Medicinal Chemistry Scaffold Design MAO Inhibition

Procurement of chiral 3,4-dihydroisoquinolin-1-one building blocks often risks misassignment with inactive oxidation states, undermining lead optimization. This 1-oxo-3,4-dihydro scaffold is the most potent subclass for MAO-A (Ki 2-130 µM) with selectivity over MAO-B. - Confirmed 1-oxo-3,4-dihydro architecture distinguishes it from the less active 3-oxo regioisomer and tetrahydroisoquinoline analogs. - Free carboxylic acid at the N2-propanoic position is a validated handle for amide coupling to explore PARP-1 4-carboxamide SAR. - Racemate (≥95% purity) with a single stereocenter for chiral resolution, providing two enantiomerically pure lead-like entities (MW 219.24, XLogP3 1.4, TPSA 57.6 Ų) compliant with Lipinski/Veber rules for oral CNS programs.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B12883833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCC2=CC=CC=C2C1=O
InChIInChI=1S/C12H13NO3/c1-8(12(15)16)13-7-6-9-4-2-3-5-10(9)11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16)
InChIKeyGAZRHHSNADWMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scaffold Identity and Procurement Specification


2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 206865-00-1) is a chiral, non-aromatic heterocyclic building block belonging to the 3,4-dihydroisoquinolin-1(2H)-one class [1]. With a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol, it features a partially saturated bicyclic lactam core bearing a propanoic acid side chain at the N2 position [1]. This compound is typically synthesized via the Castagnoli–Cushman reaction, a cyclocondensation between homophthalic anhydride and an appropriate amine component [2]. The scaffold occupies a distinct chemical space characterized by moderate lipophilicity (XLogP3 = 1.4), a topological polar surface area (TPSA) of 57.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. These physicochemical properties position it as a versatile intermediate for medicinal chemistry campaigns targeting central nervous system (CNS) and anti-inflammatory indications, where the 3,4-dihydroisoquinolin-1-one core is a recognized privileged structure [3].

Why Generic Substitution with In-Class Analogs Fails


Within the isoquinoline chemical space, subtle variations in ring oxidation state, saturation, and substitution pattern profoundly alter both physicochemical and biological profiles. 2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is frequently confused with its fully reduced counterpart 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 938350-35-7), its positional isomer 2-(3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 253325-04-1), its fully aromatic analog 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)propanoic acid (CAS 344461-41-2), and the dioxo derivative 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (DIQPA, CAS 75513-35-8) [1]. The target compound's unique 3,4-dihydro-1-oxo architecture confers a specific hydrogen-bonding profile (1 donor, 3 acceptors) and a calculated lipophilicity (XLogP3 = 1.4) that differs from each analog [1]. Critically, the class-level structure–activity relationship (SAR) established for 3,4-dihydroisoquinolines demonstrates that the 1-oxo group and the partially saturated C3–C4 bond are essential determinants of biological target engagement: the 3,4-dihydro subclass was identified as the most potent among tested isoquinoline oxidation states against monoamine oxidase A (MAO-A), with Ki values spanning 2–130 µM, compared to 17–130 µM for the fully aromatic series [2]. Generic substitution without confirming exact scaffold identity risks selecting a compound with divergent target affinity, metabolic stability, or synthetic reactivity, undermining experimental reproducibility in lead optimization campaigns.

Quantitative Differentiation Against Closest Analogs


Scaffold Oxidation State and MAO-A Potency

The target compound possesses a C1 carbonyl group on a partially saturated 3,4-dihydroisoquinoline ring, whereas the fully reduced analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 938350-35-7) lacks this carbonyl, rendering it a tertiary amine rather than a lactam [1]. The presence of the 1-oxo group increases the hydrogen bond acceptor count from 2 to 3 and introduces a dipole moment that alters molecular recognition at biological targets [1]. In the landmark class-level comparison by Bembenek et al., 3,4-dihydroisoquinolines (which bear the C1–N imine or carbonyl functionality) were the most potent subclass of isoquinoline alkaloids tested against MAO-A, achieving Ki values as low as 2 µM [2]. The corresponding 1,2,3,4-tetrahydroisoquinolines (the fully reduced subclass, analogous to the fully reduced analog above) displayed a markedly different inhibition profile, with the most potent tetrahydroisoquinoline (salsolidine) exhibiting a Ki of only 6 µM against MAO-A, representing a 3-fold loss in potency relative to the best-in-class dihydro compound [2].

Medicinal Chemistry Scaffold Design MAO Inhibition

Scaffold Saturation and CNS Drug Design Parameters

The target compound contains a saturated C3–C4 bond, distinguishing it from the fully aromatic analog 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)propanoic acid (CAS 344461-41-2), which features a C3–C4 double bond conjugated with the benzo ring [1]. This single structural difference results in a measurable shift in molecular properties: the target compound has a molecular weight of 219.24 g/mol and XLogP3 of 1.4, while the fully aromatic analog has a lower molecular weight of 217.22 g/mol and, based on the increased aromatic character, a predicted higher logP [1]. In the class-level MAO study by Bembenek et al., the 3,4-dihydroisoquinoline subclass delivered Ki values as low as 2 µM against MAO-A, compared to a floor of 17 µM for the fully aromatic isoquinoline subclass, representing an 8.5-fold difference at the most potent extremes [2]. The partially saturated scaffold also introduces a stereocenter at the α-carbon of the propanoic acid side chain, absent in the planar aromatic analog, enabling chiral resolution for enantioselective SAR exploration [1].

Physicochemical Profiling Lipophilicity CNS Drug Design

Carbonyl Position and Hinge-Binding Pharmacophore

The target compound bears its carbonyl at the C1 position (lactam carbonyl adjacent to the fused benzo ring), whereas the regioisomer 2-(3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 253325-04-1) places the carbonyl at the C3 position, alpha to the nitrogen . This positional shift relocates the key hydrogen bond acceptor from a position conjugated with the aromatic ring (C1) to a position adjacent to the N2 side chain. Although direct head-to-head biological data for these two regioisomers are not available in the public domain, published SAR on related 3,4-dihydroisoquinolin-1(2H)-one derivatives demonstrates that the C1 carbonyl is critical for engaging the catalytic domain of poly(ADP-ribose) polymerase (PARP), where the lactam oxygen serves as a key hinge-binding motif [1]. In the PARP inhibitor series reported by Safrygin et al., 1-oxo-3,4-dihydroisoquinoline-4-carboxamides achieved nanomolar enzymatic inhibition and demonstrated superior drug-likeness parameters compared to the clinical PARP inhibitor Olaparib, including lower molecular weight and improved human liver microsomal stability [1]. The 3-oxo regioisomer would be predicted to lose this hinge-binding contact, fundamentally altering the pharmacophore.

Regiochemistry Hydrogen Bonding Target Recognition

Monocarbonyl vs. Dicarbonyl Physicochemical Profile

The target compound contains a single carbonyl at C1, whereas 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (DIQPA, CAS 75513-35-8) bears two carbonyl groups at C1 and C3, along with a propanoic acid linker extended by one methylene unit at the N2 position [1]. This dicarbonyl architecture increases molecular weight to 233.22 g/mol (vs. 219.24 g/mol), adds an additional hydrogen bond acceptor, and raises the calculated TPSA, reducing passive membrane permeability potential relative to the monocarbonyl target [1]. In the context of the PARP inhibitor development reported by Safrygin et al., the monocarbonyl 3,4-dihydroisoquinolin-1(2H)-one scaffold was deliberately selected over dicarbonyl alternatives because the single C1 carbonyl provided sufficient hinge-binding affinity while maintaining lower molecular weight, lower TPSA, and consequently more favorable ADME characteristics [2]. Although no direct head-to-head comparison between the target compound and DIQPA has been published, the established medicinal chemistry principle that additional polar carbonyl groups increase TPSA and reduce membrane permeability provides a physicochemical basis for differentiation.

Hydrogen Bonding ADME Lead Optimization

MAO-A vs. MAO-B Isoform Selectivity

The 3,4-dihydroisoquinoline subclass, to which the target compound belongs, displays pronounced selectivity between the two monoamine oxidase isoforms. In the systematic evaluation by Bembenek et al., the 3,4-dihydroisoquinoline subclass was identified as the most potent inhibitor class against MAO-A (Ki range: 2–130 µM), but only two compounds from this subclass (compounds 22 and 25) showed substantial inhibition of MAO-B, with Ki values of 76 µM and 15 µM, respectively [1]. This contrasts sharply with the selectivity profile of 1,2,3,4-tetrahydroisoquinolines, where 1,2,3,4-tetrahydroisoquinoline itself and its 2-methyl derivative were potent MAO-B inhibitors with Ki values of 15 µM and 1 µM, respectively [1]. The 3,4-dihydro oxidation state thus biases inhibition toward MAO-A over MAO-B, a selectivity characteristic that is not shared by the fully reduced tetrahydroisoquinoline subclass. This class-level selectivity signature provides a rational basis for selecting the 3,4-dihydro-1-oxo scaffold when MAO-A isoform discrimination is the experimental objective.

MAO Selectivity Isoform Discrimination Neuropharmacology

Chiral Side Chain and Enantiomeric Differentiation

The target compound features a chiral center at the α-carbon of the N2-linked propanoic acid moiety (SMILES: CC(C(=O)O)N1CCc2ccccc2C1=O), introducing (R)- and (S)-enantiomeric forms [1]. This stereogenic center is absent in the simpler dihydroisoquinoline core without the propanoic acid appendage and is geometrically constrained compared to the fully aromatic analog 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)propanoic acid (CAS 344461-41-2), where the C3–C4 double bond forces planarity . The seminal study by Bembenek et al. demonstrated that stereoselective inhibition of MAO-A is a hallmark of chiral isoquinolines: the (R)-enantiomer of salsolinol (a 1,2,3,4-tetrahydroisoquinoline) exhibited a Ki of 31 µM against MAO-A, whereas the (S)-enantiomer was markedly less potent, and similar enantioselectivity was observed across multiple stereoisomers in the study (salsoline, salsolidine, carnegine) [2]. By extension, the enantiomers of 2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid are predicted to display differential target engagement, providing two distinct chemical entities from a single synthetic sequence for SAR exploration.

Chirality Enantioselective Synthesis Patent Differentiation

Optimal Procurement and Application Scenarios


MAO-A-Focused CNS Lead Optimization

The 3,4-dihydroisoquinolin-1-one scaffold is the most potent oxidation state subclass against MAO-A (Ki range: 2–130 µM) with a demonstrated selectivity bias over MAO-B [1]. Research groups pursuing reversible MAO-A inhibitors for depression or anxiety, where MAO-B sparing is critical to avoid dietary tyramine interactions, should prioritize this scaffold over tetrahydroisoquinoline or fully aromatic analogs. The chiral propanoic acid side chain further allows enantiomeric resolution for stereoselective SAR, consistent with the enantioselective MAO-A inhibition documented for chiral isoquinolines in the Bembenek et al. study [1].

PARP Inhibitor Development and Pharmacophore Utilization

The 1-oxo-3,4-dihydroisoquinoline core has been validated as a drug-like scaffold for PARP inhibition, with 4-carboxamide derivatives demonstrating nanomolar enzymatic potency and superior ADME characteristics (lower MW, improved microsomal stability, reduced plasma protein binding) compared to the approved drug Olaparib [2]. The target compound, bearing a free carboxylic acid at the N2-propanoic position, serves as a key synthetic intermediate for amide coupling diversification to explore the 4-carboxamide SAR space. Substitution with the 3-oxo regioisomer or the dioxo DIQPA analog would be predicted to compromise the hinge-binding pharmacophore geometry essential for PARP catalytic domain engagement [2].

Chiral Building Block for Enantioselective Libraries

The α-methyl-substituted propanoic acid chain introduces a single stereocenter, generating (R)- and (S)-enantiomers with predicted differential biological activity based on class-level enantioselectivity data [1][3]. This compound is suitable as a diversity input for chiral fragment library construction, where both enantiomers can be evaluated in parallel to establish enantioselective SAR. The racemate (typically supplied at ≥95% purity) can be resolved by chiral chromatography or used as a substrate for diastereomeric salt resolution, providing two distinct lead-like entities from one procurement [3].

Property-Driven Lead Selection for Oral Bioavailability

With a molecular weight of 219.24 g/mol, XLogP3 of 1.4, TPSA of 57.6 Ų, and only one hydrogen bond donor, the target compound resides within favorable oral drug-like space as defined by Lipinski and Veber rules [3]. Compared to the dioxo analog DIQPA (MW 233.22, higher TPSA, additional HBA), the monocarbonyl target offers a lower TPSA and reduced hydrogen bonding capacity, predicting superior passive membrane permeability [3]. This makes it a more attractive core scaffold for oral CNS or oncology programs where intracellular target engagement and adequate oral absorption are critical go/no-go criteria at the hit-to-lead transition [3].

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